![molecular formula C11H14ClNO2S B589854 Cis-4-Phenylthio-L-proline hydrochloride CAS No. 105107-84-4](/img/structure/B589854.png)
Cis-4-Phenylthio-L-proline hydrochloride
Overview
Description
Cis-4-Phenylthio-L-proline hydrochloride is a chemical compound with the molecular formula C11H14ClNO2S . It is known to be an impurity of Zofenopril .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 259.75 g/mol . The IUPAC name for this compound is (2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid hydrochloride . The InChI code and key are available for further structural analysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.76 . It is a solid at room temperature and should be stored in a dry environment . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .Scientific Research Applications
Angiotensin-Converting Enzyme Inhibitors
Cis-4-Phenylthio-L-proline hydrochloride has been studied in the context of angiotensin-converting enzyme (ACE) inhibitors. Analogues of captopril, enalaprilat, and phosphinic acid inhibitors incorporating 4-substituted prolines, including compounds with cis-4-(phenylthio) substituents, have shown potent in vitro and in vivo activity as ACE inhibitors. For instance, the S-benzoyl derivative of cis-4-(phenylthio)captopril, zofenopril, exhibited significant potency and is evaluated clinically as an antihypertensive agent (Krapcho et al., 1988).
Hydroxyproline Production
Research has been conducted on enzymes that convert L-proline to hydroxyprolines, a process relevant for organic synthesis of pharmaceuticals. Novel L-proline cis-4-hydroxylases have been identified, which can convert free L-proline to cis-4-hydroxy-L-proline. These enzymes, part of the 2-oxoglutarate dependent dioxygenase family, are important for the production of hydroxyproline isomers (Hara & Kino, 2009).
Radiopharmaceutical Applications
This compound derivatives, specifically fluorinated proline derivatives like cis-4-[(18)F]fluoro-L-proline, have been explored for use in Positron-Emission-Tomography (PET) imaging. These compounds are investigated for detecting diseases with altered collagen synthesis, including various pathologies associated with increased collagen formation and neoplastic lesions (Geisler et al., 2014).
Proline Derivative Synthesis
Studies have been conducted on the synthesis of various proline derivatives, including cis- and trans-4-Chloro- and 4-bromo-L-prolines, and 4-amino-L-proline, which are significant in the synthesis of new L-proline derivatives. These studies provide a basis for developing novel compounds with therapeutic potential (Andreatta et al., 1967).
Impact on Peptide Conformation
Research has shown that hydroxylation of proline, including the cis-4-hydroxylation, significantly impacts the conformation of proline-containing peptides. This is crucial for understanding protein folding and design, influencing the development of peptide-based therapeutics (Taylor et al., 2005).
Angiogenesis and Cell Migration
This compound and its analogs have been implicated in inducing endothelial cell migration and angiogenesis. This is significant for understanding wound healing processes and the development of treatments for diseases involving angiogenesis (Mcauslan et al., 1988).
Safety and Hazards
properties
IUPAC Name |
(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAGGDFBCTLQA-IYPAPVHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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